molecular formula C20H23NO3 B12449999 N-(4-tert-butylbenzoyl)phenylalanine

N-(4-tert-butylbenzoyl)phenylalanine

Cat. No.: B12449999
M. Wt: 325.4 g/mol
InChI Key: STEXBIQSNXOZRU-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzoyl)phenylalanine is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of a tert-butyl group attached to the benzoyl moiety, which is further linked to the phenylalanine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylbenzoyl)phenylalanine typically involves the acylation of phenylalanine with 4-tert-butylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: N-(4-tert-butylbenzoyl)phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-tert-butylbenzoyl)phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butylbenzoyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group may enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

  • N-(4-tert-butylbenzoyl)phenylalanine methyl ester
  • This compound ethyl ester
  • This compound amide

Comparison: this compound is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. Compared to its esters and amides, the free acid form may exhibit different solubility and stability profiles, making it suitable for specific applications .

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H23NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

STEXBIQSNXOZRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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